molecular formula C17H13N3O3 B11329360 N-(2-methylquinolin-8-yl)-3-nitrobenzamide

N-(2-methylquinolin-8-yl)-3-nitrobenzamide

Cat. No.: B11329360
M. Wt: 307.30 g/mol
InChI Key: ASIKXZQKCMXXJR-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-8-yl)-3-nitrobenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline ring substituted with a methyl group at the 2-position and a nitrobenzamide moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-8-yl)-3-nitrobenzamide typically involves the reaction of 2-methylquinoline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-8-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major products are various reduced forms of the compound.

    Substitution: The major products are halogenated derivatives of the compound.

Scientific Research Applications

N-(2-methylquinolin-8-yl)-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline: A precursor in the synthesis of N-(2-methylquinolin-8-yl)-3-nitrobenzamide.

    3-nitrobenzamide: Another precursor used in the synthesis.

    Quinoline derivatives: A broad class of compounds with similar structures and diverse biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a nitrobenzamide moiety makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

N-(2-methylquinolin-8-yl)-3-nitrobenzamide

InChI

InChI=1S/C17H13N3O3/c1-11-8-9-12-4-3-7-15(16(12)18-11)19-17(21)13-5-2-6-14(10-13)20(22)23/h2-10H,1H3,(H,19,21)

InChI Key

ASIKXZQKCMXXJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C=C1

Origin of Product

United States

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